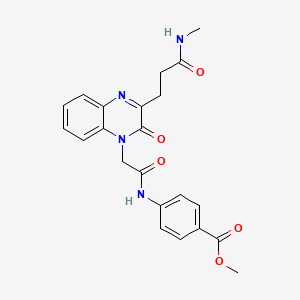
methyl 4-(2-(3-(3-(methylamino)-3-oxopropyl)-2-oxoquinoxalin-1(2H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a methylamino group, a propyl group, a quinoxalinone group, an acetamido group, and a benzoate ester group . These groups could potentially participate in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the methylamino group could be introduced via reductive amination, the acetamido group via acetylation, and the benzoate ester group via esterification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (quinoxalinone). The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical and physical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis or transesterification, the amide group could participate in condensation reactions, and the quinoxalinone group could undergo various substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide and ester groups, its melting and boiling points would be influenced by its molecular weight and the strength of intermolecular forces, and its reactivity would be determined by the functional groups present .Scientific Research Applications
Synthesis and Evaluation of Novel Derivatives for Anticancer Activity
A study focused on the synthesis of novel quinuclidinone derivatives, aiming to explore their potential as anti-proliferative agents against cancer. These compounds were synthesized using a common intermediate, and their anti-cancer activity was evaluated through cell viability assays, demonstrating some compounds' potent anti-cancer properties (Soni, Sanghvi, Devkar, & Thakore, 2015).
Development of Antimicrobial Agents
Another study described the synthesis and characterization of new quinazolines with potential antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities against various microorganisms, showcasing the diversity of applications for such chemical structures in combating infections (Desai, Shihora, & Moradia, 2007).
Research in Carbohydrate Chemistry
Research into the preparation of specific hydrochloride derivatives from methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-alpha-D-arabino-hexopyranoside illustrates the application of related chemical processes in the synthesis of complex carbohydrates for further scientific investigation (Horton, Sorenson, & Weckerle, 1977).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s intended for use in a material or chemical process, its mechanism would depend on the specific reactions it’s designed to participate in .
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[2-[3-[3-(methylamino)-3-oxopropyl]-2-oxoquinoxalin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-23-19(27)12-11-17-21(29)26(18-6-4-3-5-16(18)25-17)13-20(28)24-15-9-7-14(8-10-15)22(30)31-2/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFXVEYWTBPPFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2412836.png)
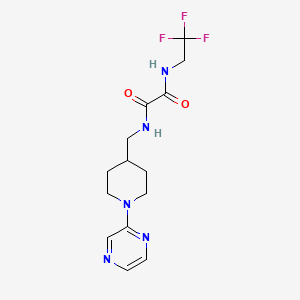
![5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412839.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)
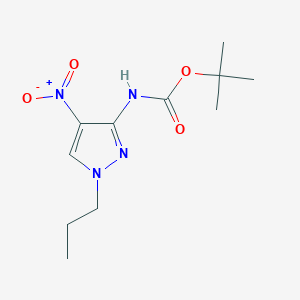

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)
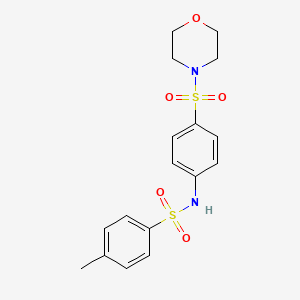
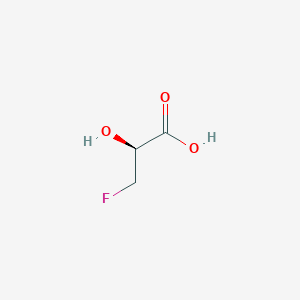
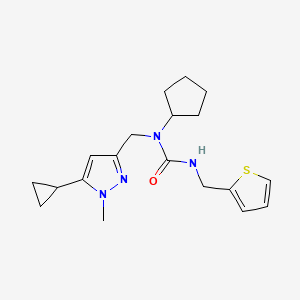
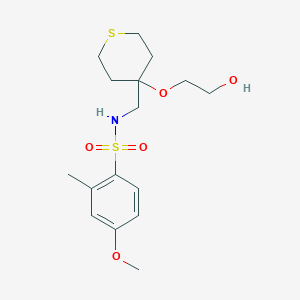
![7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2412855.png)
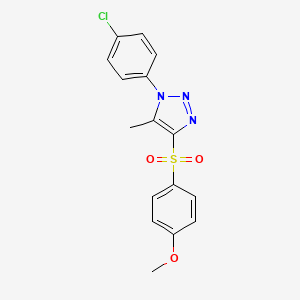
![3-((4-(3-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2412860.png)